N-phenylthiophene-2-carboximidamide
Overview
Description
N-phenylthiophene-2-carboximidamide: is a thiophene derivative with the molecular formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol . This compound is known for its role as an inhibitor of protein tyrosine kinases and a ligand for G protein-coupled receptors . It has garnered interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with phenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenylthiophene-2-carboximidamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-phenylthiophene-2-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with unique electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of protein tyrosine kinases, which are involved in various signaling pathways related to cancer and other diseases . It also acts as a ligand for G protein-coupled receptors, making it a candidate for drug development .
Industry: The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it valuable in the development of electronic devices .
Mechanism of Action
Inhibition of Protein Tyrosine Kinases: N-phenylthiophene-2-carboximidamide inhibits protein tyrosine kinases by binding to the ATP-binding site, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival .
Ligand for G Protein-Coupled Receptors: As a ligand for G protein-coupled receptors, the compound modulates receptor activity by binding to the receptor’s active site. This interaction triggers downstream signaling cascades that regulate various physiological processes .
Comparison with Similar Compounds
- N-phenylthiophene-2-carboxamide
- N-phenylthiophene-2-carboxylic acid
- N-phenylthiophene-2-carboxaldehyde
Uniqueness: N-phenylthiophene-2-carboximidamide stands out due to its dual role as an inhibitor of protein tyrosine kinases and a ligand for G protein-coupled receptors.
Properties
IUPAC Name |
N'-phenylthiophene-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCORNHOUCUDCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436888 | |
Record name | N'-phenylthiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3737-39-1 | |
Record name | N'-phenylthiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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